(3-エチル-1,2,4-オキサジアゾール-5-イル)メタノール

説明

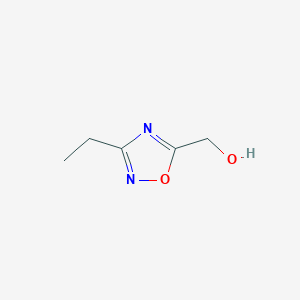

(3-Ethyl-1,2,4-oxadiazol-5-YL)methanol is a useful research compound. Its molecular formula is C5H8N2O2 and its molecular weight is 128.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3-Ethyl-1,2,4-oxadiazol-5-YL)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Ethyl-1,2,4-oxadiazol-5-YL)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

創薬と製薬応用

(3-エチル-1,2,4-オキサジアゾール-5-イル)メタノール の中核構造である1,2,4-オキサジアゾール環は、創薬において重要なモチーフです。 この環は、多くの実験的、調査的、市販の薬物に見られ、その生物活性特性によるものです 。この化合物は、特にオキサジアゾール環がバイオアイソスターとして作用し、他の官能基を置き換えて薬効を高めたり、副作用を軽減したりできる疾患を標的にした新しい医薬品の合成に使用できます。

農業化学研究

(3-エチル-1,2,4-オキサジアゾール-5-イル)メタノール に関連するオキサジアゾール誘導体は、農業において、新しい除草剤、殺虫剤、殺菌剤の開発に使用されてきました 。その複素環構造は、さまざまな植物病原体や害虫の防除に効果的であり、作物の保護と収量向上に貢献しています。

抗がん剤開発

オキサジアゾール環は、抗がん療法における可能性が探求されています。 この部分構造を持つ化合物は、抗がん剤の有望な標的である上皮成長因子受容体(EGFR)などの重要な酵素を阻害するように設計されています 。(3-エチル-1,2,4-オキサジアゾール-5-イル)メタノール は、これらの阻害剤の合成における前駆体または足場として役立ちます。

神経疾患治療

研究によると、オキサジアゾール誘導体は、アルツハイマー病などの神経疾患の治療において重要な役割を果たすアセチルコリンエステラーゼ阻害剤として作用することが示されています 。(3-エチル-1,2,4-オキサジアゾール-5-イル)メタノール は、これらの疾患の新しい治療法につながる化合物の合成に使用できます。

抗感染症剤

オキサジアゾールコアは、抗感染症特性と関連付けられています。 研究では、シャーガス病の原因となる寄生虫であるトリパノソーマ・クルージによって引き起こされる感染症など、感染症に対する薬剤として1,2,4-オキサジアゾールの合成が調査されています 。(3-エチル-1,2,4-オキサジアゾール-5-イル)メタノール は、これらの抗感染症化合物の作成における重要な中間体となりえます。

生物活性分子の合成

(3-エチル-1,2,4-オキサジアゾール-5-イル)メタノール などの化合物から1,2,4-オキサジアゾールを常温で合成することは、生物活性分子の調製に不可欠です。 これらの方法は効率的で汎用性が高く、熱に敏感な機能を組み込み、さまざまな生物活性化合物におけるオキサジアゾールコアの用途を拡大することができます .

生物活性

(3-Ethyl-1,2,4-oxadiazol-5-YL)methanol, a compound belonging to the oxadiazole family, has garnered attention in recent years due to its potential biological activities. This article reviews its biological properties, focusing on antibacterial, antifungal, and antioxidant activities, while also summarizing significant research findings and case studies.

Chemical Structure

The chemical structure of (3-Ethyl-1,2,4-oxadiazol-5-YL)methanol is characterized by the oxadiazole ring, which is known for its diverse biological activities. The compound's molecular formula is CHNO, and its CAS number is 959237-62-8.

Antibacterial Activity

Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. A study highlighted the effectiveness of similar oxadiazole derivatives against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These findings suggest that (3-Ethyl-1,2,4-oxadiazol-5-YL)methanol may possess comparable antibacterial activity due to structural similarities with other effective compounds .

Antifungal Activity

In addition to antibacterial effects, oxadiazole derivatives have shown antifungal activity. A comparative study indicated that certain derivatives inhibited fungal growth effectively:

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 12 |

These results imply that (3-Ethyl-1,2,4-oxadiazol-5-YL)methanol could also be explored for antifungal applications .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Preliminary studies on similar compounds have employed assays such as DPPH and FRAP to evaluate antioxidant capacity:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25 |

| FRAP | 30 |

These values suggest that (3-Ethyl-1,2,4-oxadiazol-5-YL)methanol may exhibit moderate antioxidant activity .

Case Studies and Research Findings

Several case studies have investigated the biological activity of oxadiazole derivatives:

- Study on Antimicrobial Efficacy : A recent publication examined various oxadiazole derivatives for their antimicrobial efficacy against clinical isolates. The study reported that modifications in the side chains significantly influenced the biological activity of these compounds.

- Structure-Activity Relationship (SAR) : Research focusing on SAR has revealed that the presence of electron-withdrawing groups enhances antibacterial potency. This insight could guide future modifications of (3-Ethyl-1,2,4-oxadiazol-5-YL)methanol to improve its efficacy.

- Pharmacological Applications : Another study discussed the potential applications of oxadiazoles in drug development, highlighting their role as lead compounds in the synthesis of new antibiotics and antifungals.

特性

IUPAC Name |

(3-ethyl-1,2,4-oxadiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-2-4-6-5(3-8)9-7-4/h8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFHOYKWHOGMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650860 | |

| Record name | (3-Ethyl-1,2,4-oxadiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-62-8 | |

| Record name | 3-Ethyl-1,2,4-oxadiazole-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959237-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Ethyl-1,2,4-oxadiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-ethyl-1,2,4-oxadiazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。